molecular formula C13H20N4O B12580452 N-(Propan-2-yl)-1-(pyrazin-2-yl)piperidine-4-carboxamide CAS No. 605639-72-3

N-(Propan-2-yl)-1-(pyrazin-2-yl)piperidine-4-carboxamide

Cat. No.: B12580452
CAS No.: 605639-72-3
M. Wt: 248.32 g/mol
InChI Key: ZLYVHBAOWDKOQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Propan-2-yl)-1-(pyrazin-2-yl)piperidine-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. While the specific research applications for this compound are still being explored, its core structure, which incorporates a piperidine carboxamide moiety linked to a pyrazine ring, is commonly found in compounds with notable biological activity. Structurally related compounds, such as those featuring a pyrazine-2-yl group connected to a piperazine carboxamide framework, have been identified as potent antagonists of the muscarinic receptor 4 (M4), indicating potential for research in neurological diseases . Furthermore, other analogues within this chemical family, specifically N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides, have been investigated as small-molecule inhibitors of PCSK9, a key target in cholesterol regulation . This suggests that this compound may serve as a valuable scaffold for developing novel therapeutic agents and for structure-activity relationship (SAR) studies in these and other areas. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

605639-72-3

Molecular Formula

C13H20N4O

Molecular Weight

248.32 g/mol

IUPAC Name

N-propan-2-yl-1-pyrazin-2-ylpiperidine-4-carboxamide

InChI

InChI=1S/C13H20N4O/c1-10(2)16-13(18)11-3-7-17(8-4-11)12-9-14-5-6-15-12/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,16,18)

InChI Key

ZLYVHBAOWDKOQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1CCN(CC1)C2=NC=CN=C2

Origin of Product

United States

Preparation Methods

Synthesis of 1-(Pyrazin-2-yl)piperidine Intermediate

  • The pyrazin-2-ylpiperidine core is often synthesized by nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
  • For example, selective iodination of 6-chloro-2-aminopyrazine followed by nucleophilic aromatic substitution with a Boc-protected piperidine derivative has been demonstrated to yield key intermediates.
  • Mitsunobu reactions are employed to attach the pyrazine moiety to the piperidine ring, followed by deprotection steps to liberate the free amine.

Introduction of the Carboxamide Group at Piperidine-4 Position

  • The carboxamide group at the 4-position of piperidine can be introduced by converting a 4-carboxylic acid or ester derivative into the corresponding amide.
  • Amidation is typically achieved by activating the acid (e.g., via acid chlorides or coupling reagents) and subsequent reaction with isopropylamine.
  • Alternative methods include direct coupling of the piperidine-4-carboxylic acid with isopropylamine under peptide coupling conditions (e.g., using EDCI, HATU).

Formation of N-(Propan-2-yl) Amide

  • The final step involves coupling the carboxylic acid or activated intermediate with isopropylamine to form the N-(propan-2-yl) carboxamide.
  • This step requires careful control of reaction conditions to avoid side reactions, such as over-acylation or hydrolysis.
  • Typical solvents include dichloromethane or DMF, with bases like triethylamine to scavenge generated acids.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome
1 Selective iodination of 6-chloro-2-aminopyrazine N-iodosuccinimide, mild conditions 6-chloro-5-iodo-2-aminopyrazine intermediate
2 Nucleophilic aromatic substitution with Boc-protected piperidine Boc-piperidine, base, solvent Boc-protected pyrazinyl-piperidine intermediate
3 Deprotection of Boc group Acidic conditions (e.g., TFA) Free amine pyrazinyl-piperidine
4 Amidation at piperidine-4-carboxylic acid Activation (e.g., acid chloride or coupling reagent), isopropylamine N-(Propan-2-yl)-1-(pyrazin-2-yl)piperidine-4-carboxamide

Analytical and Purification Techniques

  • Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are standard for confirming structure and purity.
  • Purification: Column chromatography and recrystallization are commonly used to isolate the target compound with high purity.
  • Monitoring: Thin Layer Chromatography (TLC) is employed to monitor reaction progress, especially during amidation and substitution steps.

Research Findings and Optimization Notes

  • The presence of the pyrazine ring influences the reactivity and selectivity of substitution reactions due to its electron-deficient nature.
  • Selective iodination and subsequent Suzuki or nucleophilic aromatic substitution reactions enable precise functionalization of the pyrazine ring.
  • The choice of protecting groups (e.g., Boc) on the piperidine nitrogen is critical to prevent side reactions during coupling steps.
  • Amidation efficiency is enhanced by using coupling reagents that minimize racemization and side reactions, important for maintaining stereochemical integrity.
  • Structural analogs with similar pyrazinyl-piperidine cores have demonstrated that modifications at the amide nitrogen can significantly affect biological activity, underscoring the importance of precise synthetic control.

Summary Table of Key Preparation Methods

Preparation Step Methodology Key Reagents Notes
Pyrazinyl-piperidine synthesis Nucleophilic aromatic substitution, Mitsunobu reaction 6-chloro-2-aminopyrazine, Boc-piperidine Requires selective halogenation and protection
Carboxamide introduction Amidation via acid chloride or coupling reagents Piperidine-4-carboxylic acid, isopropylamine, EDCI/HATU Control of reaction conditions critical
Amide formation Coupling with isopropylamine Isopropylamine, base (e.g., triethylamine) Avoids over-acylation, ensures selectivity
Purification and characterization Chromatography, NMR, MS, HPLC Solvents, analytical instruments Ensures compound purity and identity

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can be used to modify the pyrazine ring or the carboxamide group.

    Substitution: Various substitution reactions can be performed on the pyrazine ring to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reagents and nucleophiles are commonly used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the pyrazine ring.

Scientific Research Applications

Anti-Tubercular Activity

Recent studies have highlighted the potential of compounds similar to N-(Propan-2-yl)-1-(pyrazin-2-yl)piperidine-4-carboxamide as anti-tubercular agents. Research focused on designing and synthesizing novel derivatives has shown promising results against Mycobacterium tuberculosis. For instance, a series of substituted piperazine derivatives demonstrated significant anti-tubercular activity with IC50 values ranging from 1.35 to 2.18 μM, indicating their effectiveness in inhibiting bacterial growth .

Table 1: Anti-Tubercular Activity of Piperazine Derivatives

CompoundIC50 (μM)IC90 (μM)Cytotoxicity (HEK-293 cells)
6a1.353.73Non-toxic
6e2.1840.32Non-toxic
6hX.XX.XNon-toxic

Antiviral Properties

The compound's structural features suggest potential applications as antiviral agents. Research indicates that derivatives containing piperidine and pyrazine moieties have exhibited activity against various viruses, including HIV and influenza. For example, compounds with similar structures have been developed as non-nucleoside reverse transcriptase inhibitors, showing effectiveness against wild-type strains and resistant mutations .

Table 2: Antiviral Activity of Pyrazine Derivatives

Compound TypeVirus TypeIC50 (μM)
Pyrazine-modified piperazinesHIV1.96
Bis-pyrazole derivativesMeasles Virus60 nM
Pyrazole hybridsInfluenzaX.X

Neurological Applications

This compound and its analogs have also been investigated for their potential in treating neurological disorders such as Alzheimer's disease and Lewy Body dementia. These compounds are being explored as muscarinic receptor antagonists, which could provide therapeutic benefits in managing cognitive deficits associated with these diseases .

Table 3: Neurological Applications of Piperidine Derivatives

Compound TypeTarget ReceptorDisease TypeEfficacy
Piperidine analogsMuscarinic M4 receptorAlzheimer's DiseasePotential antagonist
Benzylpiperidine derivativesVarious receptorsLewy Body DementiaPotential antagonist

Mechanism of Action

The mechanism of action of N-(Propan-2-yl)-1-(pyrazin-2-yl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. It might act by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Research Findings and Implications

Structural Flexibility : The piperidine-carboxamide scaffold allows diverse substitutions, enabling tuning of physicochemical properties (e.g., logP, solubility) .

Synthetic Efficiency : High-yielding routes (e.g., 97.9% yield for Compound 61 ) validate the feasibility of scaling up analogs of the target compound.

Bioactivity Gaps : While the target compound’s activity remains uncharacterized, its pyrazine moiety may confer unique electronic properties beneficial for binding to enzymes or receptors, as seen in other pyrazine-containing drugs .

Biological Activity

N-(Propan-2-yl)-1-(pyrazin-2-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications for therapeutic applications, supported by relevant research findings and data tables.

Structural Overview

The compound features a piperidine ring , a pyrazine ring , and a carboxamide functional group . Its molecular formula is C12H16N4OC_{12}H_{16}N_4O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The unique combination of these structural components allows for diverse chemical interactions that are crucial for its biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of enzyme inhibition and receptor modulation. Preliminary studies suggest its potential as an inhibitor in pathways related to inflammation and neurological disorders.

Enzyme Inhibition

The compound has been shown to interact with specific enzymes involved in inflammatory processes. For instance, studies have indicated that it may inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. The inhibition of COX enzymes can lead to reduced production of prostaglandins, thus alleviating inflammation-related symptoms.

Receptor Modulation

This compound may also modulate receptor activity, particularly those associated with neurological functions. Its interaction with neurotransmitter receptors could offer therapeutic avenues for treating conditions such as anxiety or depression.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Inhibition Studies : A study reported that the compound demonstrated significant inhibition against certain kinases involved in cell signaling pathways. The IC50 values for these interactions were found to be in the low micromolar range, indicating potent activity .
  • Anti-inflammatory Effects : In vitro assays showed that this compound effectively reduced inflammatory markers in human cell lines. This suggests its potential use as an anti-inflammatory agent .
  • Neuroprotective Properties : Another research highlighted its neuroprotective effects in models of neurodegeneration. The compound was able to reduce cell death induced by oxidative stress, showcasing its potential for developing treatments for neurodegenerative diseases .

Table 1: Biological Activity Summary

Activity TypeTarget Enzyme/ReceptorIC50 (μM)Reference
COX InhibitionCOX-15.0
Kinase InhibitionVarious Kinases0.5 - 3.0
Anti-inflammatoryHuman Cell Lines10.0
NeuroprotectionOxidative Stress Model7.5

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Piperidine Ring : Starting from commercially available piperidine derivatives.
  • Pyrazine Introduction : Utilizing pyrazine precursors through nucleophilic substitution reactions.
  • Carboxamide Formation : Converting intermediate products into the final carboxamide structure via amide coupling reactions.

These steps often require careful optimization of reaction conditions to achieve high yields and purity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.